N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(dimethylamino)-2-naphthalen-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4/c1-27(2)20(19-9-5-7-17-6-3-4-8-18(17)19)14-26-24(29)23(28)25-13-16-10-11-21-22(12-16)31-15-30-21/h3-12,20H,13-15H2,1-2H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPKBGLSGZPBTOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC2=C(C=C1)OCO2)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide is , with a molecular weight of approximately 334.39 g/mol. The compound features a benzodioxole moiety, which is known for its biological activity, particularly in the modulation of neurotransmitter systems.
Antidepressant Activity
Research indicates that compounds similar to this compound exhibit antidepressant properties. The benzodioxole structure can influence serotonin receptors, which are critical in mood regulation. A study published in Pharmacology Biochemistry and Behavior highlighted that derivatives of benzodioxoles could enhance serotonergic neurotransmission, potentially leading to improved mood and reduced anxiety symptoms .
Anticancer Potential
The compound has also been investigated for its anticancer properties. A study demonstrated that derivatives of benzodioxole exhibited cytotoxic effects against various cancer cell lines by inducing apoptosis. The mechanism was linked to the compound's ability to inhibit specific signaling pathways involved in cell survival .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzodioxole moiety followed by amine coupling reactions. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound .
Neuropharmacological Studies
In a neuropharmacological study, researchers explored the effects of similar compounds on animal models of depression and anxiety. The results indicated significant improvements in behavioral tests associated with mood disorders when treated with compounds containing the benzodioxole structure .
Cytotoxicity Assays
A cytotoxicity assay conducted on human cancer cell lines showed that compounds with structural similarities to this compound exhibited varying degrees of cytotoxicity, suggesting potential for development as anticancer agents .
Mechanism of Action
The mechanism of action of N-[(2H-1,3-benzodioxol-5-yl)methyl]-N’-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations
Core Backbone and Substituents
- Target Compound: Contains a diamide (ethanediamide) linkage, benzodioxole, naphthalene, and dimethylaminoethyl groups.
- N'-[(2H-1,3-Benzodioxol-5-yl)methyl]-N-(2-{[2,3'-Bithiophene]-5-yl}-2-hydroxyethyl)ethanediamide (CAS 2177449-94-2): Replaces naphthalene with bithiophene and dimethylaminoethyl with hydroxyethyl. The bithiophene introduces conjugated electron-rich regions, while the hydroxyethyl enhances hydrophilicity .
- (E)-3-(Benzo[d][1,3]dioxol-5-yl)-N-methyl-N-(naphthalen-1-ylmethyl)prop-2-en-1-amine (3h): Features a propenamine chain instead of ethanediamide, with an E-configuration double bond.
- N-(2-{[(2-Hydroxy-naphthalen-1-yl)-phenyl-methyl]-amino}-ethyl)-3,4-dinitro-benzamide: Incorporates a nitrobenzamide group and a naphthol-phenylmethylamine sidechain. The nitro groups impart strong electron-withdrawing effects, contrasting with the electron-donating dimethylamino group in the target compound .
Key Functional Groups
- Benzodioxole : Present in the target compound and CAS 2177449-94-2, this group enhances metabolic stability and lipophilicity.
- Naphthalene vs. Bithiophene : Naphthalene enables aromatic stacking, whereas bithiophene offers redox activity and extended conjugation.
- Dimethylamino vs. Nitro Groups: The dimethylaminoethyl group in the target compound increases basicity and membrane permeability, while nitro groups (e.g., in ) reduce pKa and may confer antimicrobial properties .
Physicochemical and Pharmacological Properties
Solubility and LogP
- Target Compound: Moderate logP due to balanced hydrophobic (naphthalene, benzodioxole) and hydrophilic (dimethylamino, amide) groups.
- CAS 2177449-94-2 : Higher hydrophilicity from hydroxyethyl and bithiophene (predicted logP ~3.2 vs. target’s ~4.0) .
- Nitrobenzamide Derivatives () : Lower solubility in aqueous media due to nitro groups (logP ~4.5) .
Pharmacological Potential
- Target Compound: The dimethylaminoethyl group may enhance blood-brain barrier penetration, suggesting CNS applications. Benzodioxole could reduce oxidative metabolism .
- Triazole Derivatives () : Triazole rings improve metabolic stability and metal-binding capacity, useful in antifungal or anticancer agents .
- N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () : The N,O-bidentate directing group enables metal-catalyzed C–H functionalization, relevant in prodrug design .
Comparative Data Table
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]ethanediamide is a complex organic compound with potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Structure and Composition
The compound's molecular formula is with a molecular weight of approximately 304.4 g/mol. The structural representation includes a benzodioxole moiety, which is known for its diverse biological activities.
Research indicates that this compound may interact with several biological targets, primarily involving neurotransmitter systems and cellular signaling pathways. Here are some key mechanisms:
- Serotonin Receptor Agonism : Similar compounds have been shown to act as agonists for serotonin receptors, particularly the 5-HT1D receptor, which is implicated in the modulation of mood and anxiety .
- Protein Kinase Regulation : The compound may influence protein kinase activity, affecting pathways related to glucose homeostasis and apoptosis. For instance, it has been suggested that it could regulate GSK3B, a kinase involved in various signaling pathways including Wnt signaling .
Pharmacological Effects
- Neurotransmission Modulation : The compound exhibits properties that could enhance neurotransmission, potentially benefiting conditions like depression or anxiety.
- Antioxidant Activity : Some studies suggest that benzodioxole derivatives possess antioxidant properties, which may contribute to their neuroprotective effects.
- Anti-inflammatory Effects : Certain structural analogs have shown promise in reducing inflammation through modulation of cytokine production.
Study 1: Serotonin Receptor Interaction
A study conducted on similar compounds found that they exhibited significant binding affinity for the 5-HT1D receptor, indicating potential use in treating migraine disorders. The compounds demonstrated comparable efficacy to established treatments like sumatriptan .
Study 2: Protein Kinase Inhibition
Another investigation highlighted the role of GSK3B in metabolic regulation. The compound was observed to inhibit GSK3B activity, leading to enhanced insulin sensitivity in skeletal muscle cells, which could have implications for diabetes management .
Table 1: Summary of Biological Activities
Table 2: Comparative Analysis with Related Compounds
| Compound Name | Molecular Weight (g/mol) | Main Biological Activity |
|---|---|---|
| N-[(2H-1,3-benzodioxol-5-yl)methyl]-... | 304.4 | Neurotransmitter modulation |
| N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine | 207.27 | Serotonin receptor agonism |
| 5-(1,1-Dioxo-1,2,5-thiadiazolidin-2-yl)tryptamine | Varies | Antimigraine effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
